
1,3-Propanediol
Overview
Description
1,3-Propanediol (1,3-PDO), a three-carbon diol (C₃H₈O₂, molecular weight 76.09), is a colorless, odorless, and viscous liquid with a boiling point of 210–215°C . Its symmetrical hydroxyl group arrangement (positions 1 and 3) enables unique physicochemical properties, making it a critical monomer for polytrimethylene terephthalate (PTT), polyurethanes, and polyethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol can be synthesized through several chemical routes:
Hydration of Acrolein: This method involves the hydrolysis of acrolein to 3-hydroxypropanal, followed by hydrogenation to produce this compound.
Hydroformylation of Ethylene Oxide: In this process, ethylene oxide reacts with carbon monoxide in the presence of an organometallic catalyst to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield this compound.
Selective Deoxygenation of Glycerol: Glycerol can be converted to this compound using heterogeneous or homogeneous catalysis.
Industrial Production Methods
The industrial production of this compound has shifted towards more sustainable and environmentally friendly methods. One such method is the microbial fermentation of renewable feedstocks like glycerol and glucose. Microorganisms such as Klebsiella, Clostridium, and genetically modified strains of Escherichia coli are used to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol undergoes various chemical reactions typical of alcohols:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters.
Urethane Formation: It reacts with isocyanates to form urethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Carboxylic acids or acid chlorides are used in the presence of acid catalysts.
Urethane Formation: Isocyanates are used under mild conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Esterification: Produces esters.
Urethane Formation: Produces urethanes.
Scientific Research Applications
Scientific Research Applications
In pharmaceuticals, 1,3-PDO is being explored as a solubilizing agent and stabilizing carrier for drugs. Its ability to enhance the solubility of poorly soluble compounds makes it a valuable component in drug formulation. For instance, studies have demonstrated that poly(1,3-propylene alkanedioate)s can significantly improve the bioavailability of certain medications .
Coatings and Resins
The use of 1,3-PDO in coatings and resin formulations has gained traction due to its compatibility with various dicarboxylic acids. It serves as a precursor for high-performance polyester resins used in wood coatings and UV-curing applications. The incorporation of 1,3-PDO in these formulations enhances their mechanical properties while reducing their environmental impact by increasing the bio-based content .
Recent Advances in Production Methods
Recent advancements in the biological production of 1,3-PDO focus on optimizing microbial fermentation processes. Innovative approaches include:
- Use of Glycerol as a Feedstock: Research has shown that crude glycerol can be effectively utilized as a substrate for producing 1,3-PDO via fermentation using microorganisms such as Bacillus pumilus. This method not only reduces production costs but also promotes waste valorization by utilizing by-products from biodiesel production .
- Metabolic Engineering: Advances in metabolic engineering have led to the development of microbial strains with enhanced capabilities for converting diverse carbon sources into 1,3-PDO. These engineered strains are designed to minimize by-product formation and improve overall yield .
Case Study 1: Industrial Application of Bio-Based Polyesters
A recent study highlighted the successful application of bio-based polyesters derived from 1,3-PDO in packaging materials. The research demonstrated that these materials not only meet the performance criteria required for commercial applications but also offer significant environmental benefits due to their biodegradability.
Case Study 2: Drug Delivery Systems
In another case study focusing on pharmaceutical applications, researchers developed a novel drug delivery system using poly(1,3-propylene succinate). The system showed enhanced drug solubility and controlled release profiles compared to conventional carriers, demonstrating the potential for improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of 1,3-propanediol in various applications depends on its chemical properties. As a diol, it can form hydrogen bonds, which makes it an effective solvent and humectant. In polymer production, it acts as a building block, reacting with other monomers to form long polymer chains .
Comparison with Similar Compounds
Production Methods
1,3-PDO is produced via two primary routes:
- Chemical Synthesis : Traditional methods include the Shell ethylene oxide hydroformylation process and the DuPont acrolein hydration route. These processes, however, rely on fossil fuels, generate toxic intermediates (e.g., acrolein), and face high costs .
- Microbial Fermentation : Utilizing glycerol (a biodiesel byproduct) as a substrate, bacteria like Klebsiella pneumoniae and genetically engineered E. coli convert glycerol to 1,3-PDO via the dha regulon pathway. This sustainable approach achieves yields up to 55 g/L under optimized pH control (e.g., mixed alkali strategies) .
1,2-Propanediol (Propylene Glycol)
Property | 1,3-Propanediol | 1,2-Propanediol |
---|---|---|
Molecular Formula | C₃H₈O₂ | C₃H₈O₂ |
Hydroxyl Group Position | 1,3 | 1,2 |
Boiling Point (°C) | 210–215 | 187 |
Primary Applications | PTT, polyurethanes | Antifreeze, food additives |
Toxicity | Low | Low |
Production | Microbial fermentation | Catalytic hydrogenation |
Key Differences :
- Structure-Property Relationship : The asymmetric 1,2-hydroxyl groups in propylene glycol reduce polymer-forming capability but enhance hygroscopicity, making it ideal for antifreeze and cosmetics.
- Economic Value: 1,3-PDO commands higher value due to its role in PTT synthesis (~$2,000/ton vs. \sim$1,500/ton for 1,2-propanediol) .
Ethylene Glycol
Property | This compound | Ethylene Glycol |
---|---|---|
Molecular Formula | C₃H₈O₂ | C₂H₆O₂ |
Molecular Weight | 76.09 | 62.07 |
Boiling Point (°C) | 210–215 | 197 |
Primary Applications | PTT, polyurethanes | PET, antifreeze |
Toxicity | Low | High (toxic to mammals) |
Key Differences :
- Polymer Performance : Ethylene glycol-derived PET lacks the elasticity of PTT, limiting its use in high-performance textiles .
- Sustainability : Ethylene glycol relies on ethylene oxide (petrochemical derivative), whereas 1,3-PDO leverages renewable glycerol .
3-Hydroxypropionic Acid (3-HP)
Property | This compound | 3-Hydroxypropionic Acid |
---|---|---|
Molecular Formula | C₃H₈O₂ | C₃H₆O₃ |
Functionality | Diol | Carboxylic acid |
Primary Applications | Polymers, solvents | Acrylic acid, biodegradable plastics |
Production | Microbial fermentation | Microbial fermentation |
Key Differences :
- Downstream Products : 3-HP is a platform chemical for acrylic acid (used in adhesives and plastics), whereas 1,3-PDO is polymerized directly into PTT .
- Market Demand : 1,3-PDO’s demand (~1.2 million tons/year) surpasses 3-HP due to established PTT markets .
1,4-Butanediol (BDO)
Property | This compound | 1,4-Butanediol |
---|---|---|
Molecular Formula | C₃H₈O₂ | C₄H₁₀O₂ |
Hydroxyl Group Position | 1,3 | 1,4 |
Primary Applications | PTT, polyurethanes | PBT, spandex fibers |
Key Differences :
- Polymer Properties : PBT (from BDO) offers higher thermal stability, while PTT excels in elasticity and dye retention .
- Production Scale : BDO production (~2.5 million tons/year) exceeds 1,3-PDO, but the latter’s growth rate is higher (~8% CAGR) due to sustainability drivers .
Research Advancements and Challenges
- Bioconversion Efficiency : Genetic engineering (e.g., fdh gene insertion in Klebsiella pneumoniae) boosts 1,3-PDO yields by 19.2% .
- Process Optimization : Fed-batch fermentation with advanced controllers improves glycerol conversion rates by 10.6× compared to uncontrolled processes .
- Environmental Impact : Microbial 1,3-PDO production reduces CO₂ emissions by 40% compared to petrochemical routes .
Challenges :
Biological Activity
1,3-Propanediol (1,3-PD) is a colorless, viscous liquid that serves as an important building block in various industrial applications, particularly in the production of polymers, cosmetics, and food. The biological activity of 1,3-PD is significant due to its production processes, metabolic pathways, and potential health effects. This article explores the biological activity of 1,3-PD, focusing on its microbial production, enzymatic pathways, and applications.
Microbial Production of this compound
This compound can be produced biologically through fermentation processes using various microorganisms. The most common substrates for this process are glycerol and sugars derived from renewable resources.
Key Microorganisms:
- Clostridium butyricum: This bacterium has been shown to efficiently convert crude glycerol into 1,3-PD. In a study by Szymanowska-Powalowska et al., C. butyricum DSP1 achieved a maximum concentration of 62 g/L of 1,3-PD through repeated batch fermentation processes .
- Klebsiella pneumoniae: This organism utilizes glycerol through the action of specific enzymes such as glycerol dehydratase (dhaB) and 1,3-PD oxidoreductase (dhaT), leading to significant yields in controlled fermentation environments .
- Escherichia coli: Recombinant strains of E. coli have been engineered to enhance the production of 1,3-PD by co-expressing multiple genes involved in its biosynthesis. In fed-batch fermentations, these strains produced up to 13.2 g/L of 1,3-PD from glycerol .
Enzymatic Pathways
The conversion of glycerol to 1,3-PD involves several key enzymatic reactions:
- Glycerol Dehydratase (GDH): Catalyzes the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA).
- 3-HPA Oxidoreductase: Reduces 3-HPA to 1,3-PD.
The overall reaction can be summarized as follows:
This pathway is crucial for the production efficiency of 1,3-PD and can be optimized through metabolic engineering techniques .
Case Studies and Research Findings
Several studies have highlighted the efficiency and potential of various microbial strains in producing 1,3-PD:
Applications and Health Implications
This compound is utilized in various industries due to its properties as a solvent and chemical intermediate. Its applications include:
- Polymers: Used in the synthesis of polyesters and polyurethanes.
- Cosmetics: Acts as a humectant and stabilizer in personal care products.
- Food Industry: Serves as a food additive and flavor enhancer.
Potential Health Effects
While generally recognized as safe for use in food and cosmetics, excessive exposure to high concentrations may lead to irritations or other health concerns. Studies have indicated that it is stable under heat and does not decompose into harmful by-products when used in electronic cigarettes .
Q & A
Basic Research Questions
Q. What analytical methods are used to quantify 1,3-propanediol in reaction mixtures, and how are they validated?
Gas chromatography (GC) is a widely used method for quantifying this compound in catalytic reaction systems. For example, GC analysis with a flame ionization detector (FID) can resolve this compound and intermediates like 3-hydroxypropionaldehyde with relative deviations of 0.86–1.89% and standard deviations of 0.81–3.21%, validated through repeated measurements and calibration curves . Method validation includes testing for linearity, precision, and recovery rates to ensure accuracy in calculating reaction yields and selectivities.
Q. What microbial strains are commonly used for this compound biosynthesis, and how are their productivities assessed?
Klebsiella pneumoniae strains (e.g., GLC29) are frequently studied for glycerol-to-1,3-propanediol conversion. Productivity is evaluated using batch or fed-batch fermentation systems, with metrics including specific growth rate (µ), substrate consumption rate, and product yield (g/g glycerol). Replicate experiments (e.g., 5 center points in factorial designs) are used to quantify experimental error and validate reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety data sheets (SDS) classify this compound as a flammable liquid (Flash Point: 140°C) requiring storage in ventilated areas away from ignition sources. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. Hazard codes (e.g., 4-3-S-III in Japanese regulations) indicate risks of skin/eye irritation and flammability .
Q. How is the purity of this compound verified in biochemical applications?
Purity (≥99.7%) is confirmed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). The National Institute of Standards and Technology (NIST) provides reference data for spectral validation, including InChIKey (YPFDHNVEDLHUCE-UHFFFAOYSA-N) and CAS registry (504-63-2) cross-checks .
Advanced Research Questions
Q. How can factorial design methodologies optimize microbial this compound production yields?
Fractional factorial designs (FFD) screen critical variables (e.g., pH, temperature, glycerol concentration) to identify significant factors. For K. pneumoniae GLC29, ANOVA analysis (p < 0.05) with standardized effects (coefficient/standard error) revealed temperature and aeration rate as key drivers. Response surface methodology (RSM) further refines optimal conditions .
Q. What thermodynamic models are suitable for simulating this compound-water-glycerol separation?
The Non-Random Two-Liquid (NRTL) model accurately predicts vapor-liquid equilibrium (VLE) in ternary systems. Binary interaction parameters are regressed using experimental VLE data (e.g., Lai et al., 2014) and implemented in Aspen Plus® for distillation column simulations. This enables 99.5% purity this compound recovery with two-stage distillation .
Q. How do researchers resolve contradictions in reported vapor-liquid equilibrium (VLE) data for this compound mixtures?
Discrepancies arise from measurement techniques (e.g., static vs. dynamic VLE methods). A meta-analysis of literature data (e.g., Chen & Thompson, 1970; Gruen & Wirth, 1919) is conducted to identify outliers. NRTL model recalibration with weighted least squares minimizes residuals between experimental and calculated values .
Q. What statistical approaches validate the significance of process variables in catalytic this compound synthesis?
Orthogonal experimental designs (e.g., Taguchi methods) isolate the impact of variables like temperature, pressure, and catalyst loading. For Ni/SiO₂-catalyzed hydrogenation of 3-hydroxypropionaldehyde, ANOVA identified liquid hourly space velocity (LHSV) as the most significant factor (p < 0.05), with optimal conditions at 50°C and 7.0 MPa H₂ .
Q. How does molecular dynamics modeling improve understanding of this compound’s physical properties in solvent systems?
Density, viscosity, and surface tension in binary systems (e.g., this compound + 1,3-diaminopropane) are modeled using temperature-dependent correlations (288.15–333.15 K). UNIFAC-VISCO parameters predict deviations from ideal behavior, validated against experimental refractive index and viscometric data .
Q. What strategies mitigate byproduct formation during microbial this compound fermentation?
Metabolic flux analysis identifies competing pathways (e.g., acetate or ethanol production). Genetic engineering of Clostridium butyricum to knock out the pta-ack pathway reduces acetate by 60%. Fed-batch strategies with glycerol pulse-feeding further minimize metabolic overflow .
Q. Methodological Notes
- Data Contradiction Analysis : Use systematic reviews of literature data to identify measurement inconsistencies, followed by model recalibration .
- Experimental Validation : Replicate center points in factorial designs to quantify error margins and ensure statistical robustness .
- Instrumentation : GC-FID and HPLC-RI are preferred for quantification due to high resolution for polar compounds like this compound .
Properties
IUPAC Name |
propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Record name | 1,3-propanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,3-propanediol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31714-45-1, 345260-48-2 | |
Record name | Poly(trimethylene ether) | |
Source | CAS Common Chemistry | |
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Record name | Bio-PDO homopolymer | |
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DSSTOX Substance ID |
DTXSID8041246 | |
Record name | 1,3-Propanediol | |
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Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS] | |
Record name | 1,3-Propanediol | |
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Boiling Point |
210-212 °C | |
Record name | 1,3-Propanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Flash Point |
Flash Point: 174 °F/ 345 °C /closed cup/ | |
Record name | 1,3-Propanediol | |
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Solubility |
Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol | |
Record name | 1,3-Propanediol | |
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Density |
1.0597 at 20 °C/4 °C | |
Record name | 1,3-Propanediol | |
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Vapor Pressure |
0.04 [mmHg], 0.0441 mm Hg at 25 °C | |
Record name | 1,3-Propanediol | |
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Color/Form |
Colorless to pale yellow, very viscid liquid | |
CAS No. |
504-63-2 | |
Record name | 1,3-Propanediol | |
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Record name | 1,3-Propanediol | |
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Record name | 1,3-PROPANEDIOL | |
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Record name | 1,3-Propanediol | |
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Retrosynthesis Analysis
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